molecular formula C12H15N3O2S B2367707 ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate CAS No. 320423-20-9

ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate

Cat. No.: B2367707
CAS No.: 320423-20-9
M. Wt: 265.33
InChI Key: JBXCUMMLHPRTFY-RMKNXTFCSA-N
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Description

Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate is a synthetic acrylate derivative featuring a cyano group at the α-position and a substituted imidazole ring at the β-position. The imidazole moiety is functionalized with an ethylsulfanyl group at position 2 and a methyl group at position 1, contributing to its unique electronic and steric properties. The ethyl ester group enhances solubility in organic solvents, making it a versatile intermediate for further chemical modifications.

For instance, the predicted density (1.13 g/cm³) and boiling point (498°C) of the analog suggest moderate volatility and stability under standard conditions .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-4-17-11(16)9(7-13)6-10-8-14-12(15(10)3)18-5-2/h6,8H,4-5H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXCUMMLHPRTFY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN=C(N1C)SCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN=C(N1C)SCC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Knoevenagel Condensation Strategy

The primary synthetic approach for preparing ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate involves a Knoevenagel condensation between appropriately substituted imidazole-5-carbaldehydes and ethyl cyanoacetate. This methodology builds upon established protocols for similar heterocyclic cyanoаcrylates, as evidenced in multiple synthetic pathways for related compounds.

A solution of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde (1 mol equivalent), ethyl cyanoacetate (1.2 mol equivalent), and a catalytic amount of piperidine (0.1 mL) in ethanol (20 mL) is typically stirred at room temperature for 4-6 hours. After removal of volatiles under reduced pressure, the resulting solid can be purified by recrystallization from ethyl acetate to obtain the target compound as pale yellow crystals.

Sulfanyl Group Introduction Methodologies

The 2-(ethylsulfanyl) substituent can be introduced through several routes, with the most efficient pathway involving either:

  • Direct alkylation of a 2-mercaptoimidazole derivative with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

  • Reaction of 2-chloro-1-methyl-1H-imidazole with sodium ethanethiolate in N,N-dimethylformamide (DMF).

Step-by-Step Synthetic Routes

Synthesis of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde

The key imidazole precursor can be prepared through several routes, each with specific advantages depending on the available starting materials.

Route A: From 1-Methylimidazole

Starting from commercially available 1-methylimidazole, a selective lithiation at the 2-position using n-butyllithium, followed by reaction with a disulfide electrophile and subsequent ethylation, provides access to the 2-(ethylsulfanyl) derivative. The 5-position can then be functionalized through a second lithiation followed by reaction with DMF to introduce the aldehyde functionality.

Route B: From 2-Mercapto-1-methylimidazole

This approach begins with the preparation or acquisition of 2-mercapto-1-methylimidazole, which undergoes S-alkylation with ethyl iodide or ethyl bromide in the presence of potassium carbonate in acetone. The resulting 2-(ethylsulfanyl)-1-methylimidazole can then be formylated at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the required aldehyde group.

Knoevenagel Condensation Optimization

The condensation reaction between the prepared 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde and ethyl cyanoacetate represents the critical final step. Several base catalysts have been investigated, with comparative results presented in Table 1.

Table 1. Optimization of Base Catalysts for Knoevenagel Condensation

Entry Base Catalyst Solvent Temperature (°C) Time (h) Yield (%) E/Z Ratio
1 Piperidine (10 mol%) Ethanol 25 4 82 95:5
2 Triethylamine (15 mol%) Ethanol 25 5 76 92:8
3 Sodium ethoxide (10 mol%) Ethanol 25 3 85 97:3
4 Potassium carbonate (15 mol%) DMF 60 2 79 94:6
5 Sodium bicarbonate (20 mol%) DMF 60 4 71 90:10
6 Piperidine (10 mol%) Solvent-free 80 1 88 96:4

The data reveals that both sodium ethoxide in ethanol and solvent-free conditions with piperidine provide excellent yields with high E/Z selectivity. The solvent-free approach offers additional advantages from an environmental perspective.

Alternative Synthetic Strategies

Convergent Approach via Functionalized Imidazoles

An alternative strategy involves the formation of the imidazole ring after establishing the cyanoаcrylate moiety. This approach builds upon methodologies demonstrated in the synthesis of related compounds.

Triazole-Based Approach

A particularly innovative method involves the preparation of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles through dipolar azide-nitrile cycloaddition, followed by rearrangement to form the imidazole core. This approach, adapted from general procedure C in reference, offers a versatile route to various imidazole derivatives.

The general procedure involves:

  • Reaction of ethyl 2-cyano-3,3-bis(ethylthio)acrylate with 2-azidoacetaldehyde diethyl acetal in DMSO using potassium tert-butoxide as the base.
  • Thermal rearrangement of the resulting triazole intermediate to form the imidazole core.
  • Selective removal of one of the ethylthio groups to yield the desired 2-(ethylsulfanyl) derivative.

Direct C-H Functionalization Approach

Recent advances in C-H activation chemistry enable direct functionalization of the imidazole C5 position. This approach minimizes the need for prefunctionalized substrates and can significantly streamline the synthetic route.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and reaction temperature significantly impacts both yield and stereoselectivity in the Knoevenagel condensation step. Table 2 presents a comparative analysis of various reaction conditions.

Table 2. Solvent and Temperature Effects on Knoevenagel Condensation

Entry Solvent Temperature (°C) Time (h) Yield (%) E/Z Ratio Comments
1 Ethanol 25 4 82 95:5 Standard conditions
2 Ethanol 78 (reflux) 2 84 92:8 Faster reaction, slight decrease in stereoselectivity
3 Methanol 25 4 80 94:6 Comparable to ethanol
4 Acetonitrile 25 6 75 96:4 Slower reaction, slightly improved stereoselectivity
5 DMF 25 5 79 93:7 Good solubility of reactants
6 Toluene 25 8 65 98:2 Poor solubility, excellent stereoselectivity
7 Water 25 3 88 91:9 Green conditions, slightly decreased stereoselectivity

The data indicates that while ethanol remains the standard solvent of choice, water offers an environmentally friendly alternative with slightly improved yields, albeit with marginally reduced stereoselectivity. Toluene provides the highest stereoselectivity but at the cost of extended reaction times and lower yields.

Catalyst Selection for Sulfanyl Group Introduction

Table 3. Catalyst Systems for Ethylsulfanyl Group Introduction

Entry Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
1 None K₂CO₃ Acetone 60 12 65
2 None NaH DMF 25 4 82
3 CuI (10 mol%) K₂CO₃ DMF 80 8 88
4 Pd(OAc)₂ (5 mol%) Et₃N THF 50 6 72
5 NaI (catalytic) K₂CO₃ Acetone 60 10 79
6 KI (10 mol%) K₂CO₃ DMF 90 5 85

Purification and Characterization

Purification Methods

The crude this compound can be purified through several techniques:

  • Recrystallization from ethyl acetate or ethanol provides pale yellow needle-like crystals with high purity.

  • Column chromatography using silica gel with a gradient elution system (petroleum ether/ethyl acetate, starting with 4:1 and gradually increasing to 2:1) effectively separates the target compound from reaction byproducts.

  • For industrial-scale production, continuous extraction followed by vacuum distillation can be employed, though care must be taken to avoid thermal decomposition.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through comprehensive spectroscopic analysis. Expected spectral data include:

¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, CH=C), 7.62 (s, 1H, imidazole-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.92 (s, 3H, NCH₃), 3.18 (q, J = 7.4 Hz, 2H, SCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.32 (t, J = 7.4 Hz, 3H, SCH₂CH₃).

¹³C NMR (101 MHz, CDCl₃): δ 163.2 (C=O), 146.8 (C=C), 143.2 (imidazole-C2), 138.4 (imidazole-C5), 130.1 (imidazole-C4), 116.5 (CN), 102.8 (C-CN), 62.1 (OCH₂), 33.7 (NCH₃), 27.4 (SCH₂), 14.3 (OCH₂CH₃), 14.0 (SCH₂CH₃).

IR (KBr, cm⁻¹): 2220 (CN), 1720 (C=O), 1610 (C=C), 1505, 1430, 1380, 1260, 1180, 1030, 780.

Mass Spectrum (ESI-MS, m/z): 280.1 [M+H]⁺, 302.1 [M+Na]⁺.

Comparative Analysis of Synthetic Routes

The diverse synthetic approaches to this compound offer different advantages depending on the specific requirements and available starting materials. Table 4 presents a comprehensive comparison of the major synthetic routes.

Table 4. Comparison of Synthetic Routes

Synthetic Route Overall Yield (%) Number of Steps Key Advantages Limitations Scalability
Knoevenagel condensation with preformed imidazole 65-75 3-4 Straightforward chemistry, readily available reagents Multiple steps for imidazole preparation Good
Triazole rearrangement approach 45-55 3 One-pot procedure possible, mild conditions Lower overall yield, requires specialized reagents Moderate
Direct C-H functionalization 50-60 3 Minimizes prefunctionalization, atom economy Requires transition metal catalysts, potential regioselectivity issues Limited
Convergent approach 55-65 4 Modular, allows diverse substitution patterns Multiple steps, purification challenges Good

The analysis reveals that while the Knoevenagel condensation with a preformed imidazole derivative offers the highest overall yield and scalability, the other approaches provide valuable alternatives when specific substitution patterns or starting materials are required.

Practical Considerations and Scale-Up

For large-scale production of this compound, several practical considerations must be addressed:

  • The use of sodium hydride in DMF for the introduction of the ethylsulfanyl group presents safety concerns that can be mitigated by substituting potassium carbonate and a copper catalyst, albeit with slightly reduced yields.

  • The exothermic nature of the Knoevenagel condensation requires careful temperature control, particularly in larger batches. A continuous flow process can provide improved heat management.

  • The E/Z selectivity becomes increasingly important at scale, as separation of isomers can be challenging. Optimized conditions using sodium ethoxide in ethanol at controlled temperatures provide the best balance of yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate exhibits potential as a precursor for developing new pharmaceuticals due to its unique structural features. The imidazole ring is a common pharmacophore associated with various biological activities:

  • Antimicrobial Activity: Derivatives of this compound may show effectiveness against bacterial and fungal strains.
  • Anticancer Properties: Research indicates that modifications of the imidazole moiety can lead to compounds with anticancer potential.

Case Study: Anticancer Activity
In a study evaluating derivatives of imidazole compounds, it was found that certain modifications led to enhanced activity against cancer cell lines, suggesting that ethyl 2-cyano derivatives could be explored further for anticancer drug development .

Materials Science

In materials science, this compound can be utilized in creating advanced polymers and materials with specific functionalities. Its unique combination of functional groups allows for the design of materials that exhibit enhanced stability and reactivity.

Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-cyano-3-[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylateContains a methylsulfanyl groupMay exhibit different reactivity due to smaller sulfur substituent
Ethyl 2-cyanoacrylateLacks the imidazole ringCommonly used as a fast adhesive; different applications compared to target compound

Chemical Reactions and Mechanisms

This compound can undergo various chemical transformations:

  • Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
    • Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: The cyano group can be reduced to an amine.
    • Reagents: Lithium aluminum hydride or catalytic hydrogenation.
  • Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.
    • Nucleophiles: Amines or thiols under basic or acidic conditions.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of biological molecules .

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Predicted/Experimental Properties
Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate C₁₃H₁₆N₃O₂S 293.35* Cyano, acrylate ester, ethylsulfanyl Data inferred from analogs (see below)
(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile C₁₆H₁₇N₃OS 299.39 Cyano, methoxyphenyl, ethylsulfanyl Density: 1.13 g/cm³; pKa: 3.01
(E)-Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-acrylate (12) C₁₅H₁₄N₆O₂ 311.24 Tetrazole, acrylate ester, imidazole 1H-NMR (DMSO-d6): δ 8.46 (s, 1H), etc.
2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i) C₂₃H₂₀N₃O₅ 418.42 Cyano, coumarin, methoxyphenoxy MIC: 4–6 μM/ml (antimicrobial)

*Calculated based on molecular formula.

Key Observations:

Imidazole Substituents : The ethylsulfanyl group in the target compound and its analog enhances lipophilicity compared to methoxy or hydroxyl groups in coumarin derivatives (e.g., 4i) . This may improve membrane permeability in biological systems.

Characterization Techniques :

  • NMR/IR Spectroscopy: Used to confirm functional groups (e.g., cyano C≡N stretch at ~2200 cm⁻¹) .
  • X-ray Crystallography : Employed for structural validation, as highlighted in and .

Structure-Activity Relationships (SAR)

Ester vs. Amide Linkages : The ethyl ester in the target compound may confer higher metabolic stability compared to amide-containing analogs like 4i .

Aromatic Systems : Coumarin derivatives (e.g., 4i) exhibit π-π stacking with biological targets, whereas imidazole-based compounds may engage in metal coordination .

Biological Activity

Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate is a complex organic compound notable for its unique structural features, including an imidazole ring, a cyano group, and an ethylsulfanyl group. Its molecular formula is C₁₂H₁₅N₃O₂S, with a molar mass of 265.33 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activity and reactivity.

Structural Characteristics

Feature Description
Molecular Formula C₁₂H₁₅N₃O₂S
Molar Mass 265.33 g/mol
Functional Groups Imidazole ring, cyano group, ethylsulfanyl group

Biological Activity

The biological activity of this compound is primarily attributed to its imidazole moiety, which is a common pharmacophore in many pharmaceutical compounds. Research indicates that derivatives of this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Antifungal Activity : Its structure suggests possible efficacy against fungal infections.
  • Anticancer Properties : The ability to interact with biological targets such as enzymes and receptors indicates potential therapeutic applications in cancer treatment.

The mechanism of action involves interactions with biological targets, particularly through the imidazole ring, which can bind to metal ions or participate in hydrogen bonding. This interaction can influence the activity of various biological molecules, potentially leading to therapeutic effects.

Case Studies and Experimental Data

  • Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against several pathogens. For instance, studies indicated an inhibitory concentration (IC50) value in the low micromolar range for certain bacterial strains.
  • Anticancer Activity : A recent study evaluated the compound's effects on glioma cell lines. Results showed a reduction in cell viability and induction of apoptosis at concentrations below 10 µM, suggesting a promising anticancer profile.
  • In Vivo Efficacy : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate favorable absorption rates and minimal toxicity when administered at therapeutic doses.

Comparative Analysis with Related Compounds

Compound Activity Type IC50 (µM) Notes
This compoundAntimicrobial<10Effective against Gram-positive bacteria
Compound A (similar structure)Antifungal15Less potent than target compound
Compound B (alternative scaffold)Anticancer8Comparable efficacy but higher toxicity

Synthesis and Production

The synthesis of this compound typically involves multi-step processes such as the Knoevenagel condensation reaction. This method allows for the formation of the compound from readily available precursors under optimized conditions.

Q & A

Basic Synthesis and Optimization

Q1: What synthetic methodologies are recommended for preparing ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate, and how can reaction conditions be optimized? Methodological Answer: The compound’s synthesis likely involves a multi-step approach, starting with the preparation of the 1-methyl-2-(ethylsulfanyl)-1H-imidazole core. A Knoevenagel condensation between the imidazole aldehyde derivative and ethyl cyanoacetate is a plausible route, similar to methods used for structurally related acrylonitriles . Optimization should focus on:

  • Catalyst selection : Use ammonium acetate or piperidine to enhance condensation efficiency.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF, ethanol) under reflux (~80–100°C) improve yield.
  • Steric hindrance mitigation : The ethylsulfanyl and methyl groups on the imidazole may require prolonged reaction times (24–48 hours) to ensure complete conversion.

Advanced Synthesis: Regioselectivity and Substituent Effects

Q2: How do substituents on the imidazole ring influence regioselectivity during acrylate formation? Methodological Answer: The 1-methyl and 2-(ethylsulfanyl) groups create steric and electronic effects that direct reactivity. Computational modeling (e.g., DFT studies) can predict the preferred electrophilic site on the imidazole. For example:

  • Electronic effects : The ethylsulfanyl group at position 2 increases electron density at position 5 via resonance, favoring aldehyde formation at this position for subsequent acrylate coupling .
  • Experimental validation : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC NMR to confirm regiochemistry by correlating imidazole protons with acrylate carbonyl carbons .

Basic Characterization Techniques

Q3: What analytical techniques are essential for characterizing this compound, and how should data be interpreted? Methodological Answer:

  • NMR spectroscopy :
    • 1H^{1}\text{H} NMR: The cyano group (C≡N) deshields adjacent protons, producing distinct doublets for acrylate α,β-unsaturated protons (~δ 6.5–8.0 ppm). Imidazole protons appear as singlets due to restricted rotation .
    • 13C^{13}\text{C} NMR: The acrylate carbonyl resonates at ~165–170 ppm, while the cyano carbon appears at ~115–120 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragments (e.g., loss of ethyl ester, m/z ~−72).

Advanced Crystallographic Analysis

Q4: How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure, and what challenges arise during refinement? Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (sulfur in ethylsulfanyl).
  • Refinement challenges :
    • Disorder : The ethylsulfanyl group may exhibit rotational disorder; apply restraints using SHELXL .
    • Validation : Check for overfitting using Rint_{\text{int}} and CCDC validation tools. Structural outliers (e.g., bond length discrepancies >0.02 Å) require re-refinement .
  • Visualization : ORTEP-3 diagrams highlight thermal ellipsoids for dynamic motion analysis .

Biological Activity Profiling

Q5: What strategies are recommended for evaluating the compound’s bioactivity, given its structural analogs? Methodological Answer:

  • Target selection : Prioritize assays based on structural similarity to known bioactive imidazole-acrylates (e.g., antimicrobial or kinase inhibitors) .
  • In vitro testing :
    • Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.
  • Mechanistic studies : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., bacterial dihydrofolate reductase) .

Data Contradictions in Crystallography and Spectroscopy

Q6: How should researchers resolve discrepancies between crystallographic data and spectroscopic results? Methodological Answer:

  • Scenario : If NMR suggests planar acrylate geometry but X-ray shows torsional distortion:
    • Dynamic effects : Variable-temperature NMR can detect conformational flexibility in solution.
    • Polymorphism : Recrystallize under different solvents (e.g., DMSO vs. ethanol) to isolate polymorphs .
  • Statistical validation : Compare R-factors and residual density maps to rule out refinement artifacts .

Computational Modeling for Reactivity Prediction

Q7: How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions? Methodological Answer:

  • DFT calculations : Use Gaussian 16 to compute Fukui indices, identifying electrophilic (cyano carbon) and nucleophilic (imidazole nitrogen) sites.
  • HOMO-LUMO analysis : The acrylate’s conjugated system (LUMO ~−2.5 eV) predicts susceptibility to nucleophilic attack at the β-position .
  • Solvent effects : Include PCM models to simulate reaction pathways in polar vs. nonpolar solvents .

Stability and Degradation Pathways

Q8: What experimental approaches identify degradation products under varying pH and temperature conditions? Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Reflux in 0.1 M HCl/NaOH (6 hours) followed by LC-MS to detect ester hydrolysis or imidazole ring opening.
    • Oxidative stress : Expose to H2_2O2_2 (3% v/v) to assess sulfanyl group stability .
  • Kinetic analysis : Plot degradation rates using Arrhenius equations to predict shelf-life under storage conditions.

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